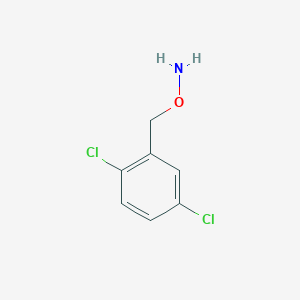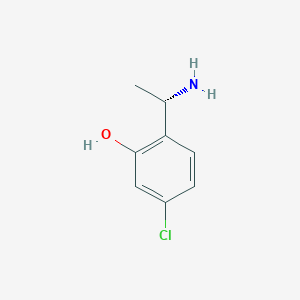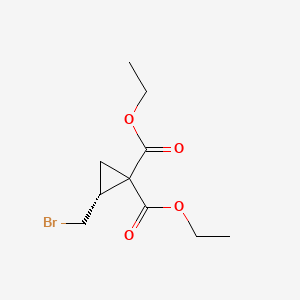
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is an organic compound with a unique cyclopropane ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular formula is C11H17BrO4, and it is characterized by the presence of a bromomethyl group attached to the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, where the cyclopropane ring is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the cyclopropane ring with ethyl alcohol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester groups can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted cyclopropane derivatives, carboxylic acids, and alcohols.
Applications De Recherche Scientifique
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-diethyl cyclopropane-1,1-dicarboxylate: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
1,1-dimethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Uniqueness
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of both the bromomethyl group and the diethyl ester groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C10H15BrO4 |
|---|---|
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H15BrO4/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
HSBWSMSYVIEDQU-ZETCQYMHSA-N |
SMILES isomérique |
CCOC(=O)C1(C[C@H]1CBr)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1(CC1CBr)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



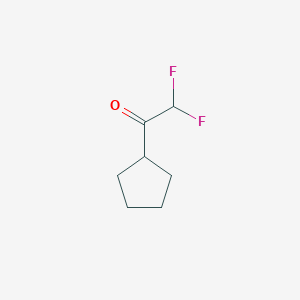
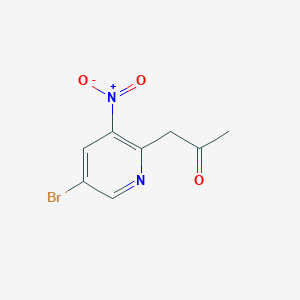
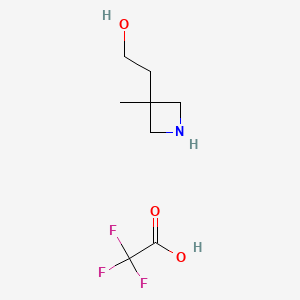
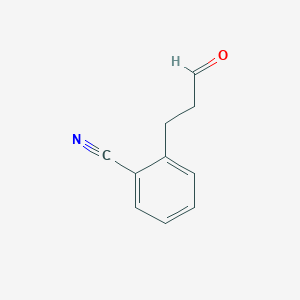

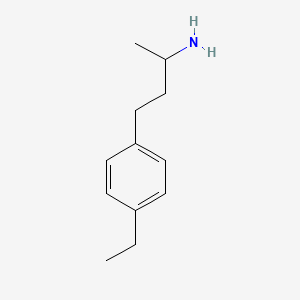
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)

